3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Description
Properties
IUPAC Name |
2-[(3-bromopyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSWBKHBLDVHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole typically involves the reaction of 3-bromo-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.
Bases: Potassium carbonate, sodium hydride, and other bases are commonly used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrazole derivative .
Scientific Research Applications
Organic Synthesis
3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols .
Medicinal Chemistry
The compound is explored for its potential therapeutic properties due to its structural similarity to other biologically active pyrazole derivatives. Pyrazole compounds are known for their anti-inflammatory, analgesic, and antimicrobial activities. Research into this compound may uncover new pharmaceutical agents targeting specific biological pathways .
Material Science
In material science, this compound is utilized in the development of materials with specific electronic or optical properties. Its reactivity and stability make it suitable for applications in advanced materials production .
Interaction Studies
Recent studies have focused on the interaction profiles of this compound with various biological targets. These investigations aim to elucidate its potential roles in chemical transformations and interactions with nucleophiles and electrophiles .
While specific biological activities are not extensively documented, related compounds have shown promise in pharmacological applications. Future studies may reveal more about the mechanisms through which this compound exerts its effects on biological systems .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Bromine atom at position 3, trimethylsilyl group | Versatile synthetic intermediate |
| 1H-Pyrazole | Basic structure without substituents | Simple framework for various derivatives |
| 4-Bromo-1H-pyrazole | Bromine at position 4 | Different reactivity due to substitution |
| 2-(Trimethylsilyl)ethanol | Contains trimethylsilyl but no pyrazole ring | Focused on silane chemistry |
This table illustrates how the unique combination of bromine and the trimethylsilyl ether group in this compound enhances its utility in synthetic chemistry and potential applications in pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is primarily related to its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various substitution reactions, forming new bonds with nucleophiles . The trimethylsilyl group can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole (CAS: 133560-58-4)
- Molecular Formula : C₉H₁₇BrN₂OSi
- Molecular Weight : 277.24 g/mol
- Key Features : The compound contains a bromine atom at the 4-position of the pyrazole ring and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the N1 position. The SEM group enhances stability during synthetic reactions and is acid-labile, enabling selective deprotection .
Synthetic Relevance :
This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive C-Br bond. Its SEM group protects the pyrazole nitrogen during multi-step syntheses .
Comparison with Structurally Similar Bromopyrazoles
Substituent Effects on Reactivity and Stability
Key Observations :
- SEM vs. Ethoxyethyl Protecting Groups : The SEM group () offers superior stability in basic/neutral conditions compared to the ethoxyethyl group (), which hydrolyzes more readily.
- Electronic Effects : Trifluoromethyl substituents () increase electrophilicity at the pyrazole ring, while aldehyde groups () enable nucleophilic additions.
Analysis :
- Higher yields (e.g., 75% in ) correlate with straightforward alkylation protocols, whereas SEM-protected derivatives () may require specialized purification.
- Bromine’s position (C3 vs. C4) influences reactivity: C4-bromo derivatives () are more sterically accessible for cross-coupling than C3-bromo analogs.
Biological Activity
3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a chemical compound characterized by its unique molecular structure, which includes a bromine atom at the 3-position of the pyrazole ring and a trimethylsilyl ether group. Its molecular formula is C₉H₁₇BrN₂OSi, with a molecular weight of approximately 277.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to the biological activity often associated with pyrazole derivatives.
The mechanism of action for this compound is primarily attributed to its electrophilic nature due to the presence of the bromine atom. This allows it to participate in various nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 3, trimethylsilyl ether | Potential anti-inflammatory and antitumor activity |
| 4-bromo-1H-pyrazole | Bromine at position 4 | Antitumor and antimicrobial properties |
| 1H-Pyrazole | Basic structure without substituents | Foundation for various derivatives |
| 2-(Trimethylsilyl)ethanol | Contains trimethylsilyl but no pyrazole ring | Focused on silane chemistry |
This table illustrates how the unique substitution pattern in this compound may enhance its reactivity and potential applications in medicinal chemistry.
Antitumor Activity Study
A significant study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that brominated pyrazoles had a synergistic effect when combined with doxorubicin, particularly enhancing cytotoxicity in MDA-MB-231 cells. This suggests that compounds like this compound could play a role in developing more effective cancer treatments .
Anti-inflammatory Research
Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. For example, synthetic pyrazoles have been tested for their ability to inhibit inflammatory pathways in vitro, suggesting that similar compounds may be effective in managing inflammatory diseases .
Antimicrobial Testing
Studies on related pyrazoles have shown promising antimicrobial activity against various pathogens. The structural characteristics that contribute to this activity are being explored further to develop new antimicrobial agents .
Q & A
Q. What are the key synthetic steps for preparing 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole?
The synthesis typically involves:
- SEM Protection : Introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) group to the pyrazole nitrogen via alkylation under basic conditions (e.g., NaH/THF). This step protects the nitrogen during subsequent reactions .
- Bromination : Electrophilic bromination at the 3-position using reagents like N-bromosuccinimide (NBS) in a solvent such as DMF or CCl₄. Reaction monitoring via TLC or HPLC ensures regioselectivity .
- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization is used to isolate the product.
Q. How is the SEM protecting group confirmed post-synthesis?
Q. What analytical techniques validate the compound’s purity and structure?
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 349/351 for brominated SEM-pyrazoles) and detects impurities .
- NMR Spectroscopy : ¹H/¹³C NMR resolves regioisomeric bromination and SEM positioning .
- HPLC : Quantifies purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .
Advanced Research Questions
Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for functionalizing this pyrazole?
- Reaction Design : Use 3-azido derivatives (e.g., synthesized via diazotransfer with NaN₃) and terminal alkynes under CuSO₄/NaAsc catalysis in THF/H₂O (1:1) at 50°C .
- Catalyst Loading : Reducing CuSO₄ to 0.2 equiv. minimizes side reactions while maintaining >60% yield .
- Workup : Extract with CH₂Cl₂, wash with brine, and purify via flash chromatography (cyclohexane/EtOAc gradients) .
Q. How to resolve low yields in nitration or bromination steps?
- Optimized Bromination : Lower reaction temperatures (0–5°C) and slow reagent addition reduce over-bromination. Evidence shows yields improving from 31% to >60% with controlled conditions .
- Nitration : Use fuming HNO₃ in H₂SO₄ at −10°C to prevent SEM group cleavage. Monitor via in-situ IR for nitro group formation .
Q. What strategies stabilize SEM-protected pyrazoles under acidic conditions?
- Avoid Strong Acids : SEM groups are acid-labile; use buffered conditions (pH >4) during functionalization. For deprotection, employ TFA/CH₂Cl₂ (1:1) at 0°C to minimize degradation .
- Alternative Protecting Groups : For acid-sensitive applications, consider tert-butoxycarbonyl (Boc) groups, though they require harsher deprotection .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
